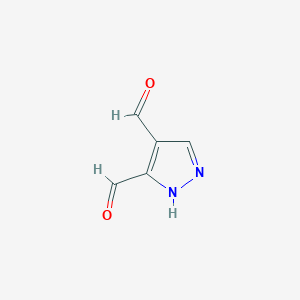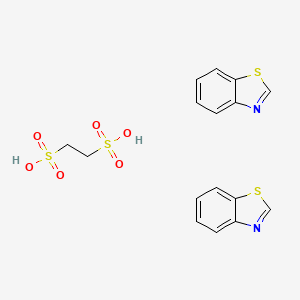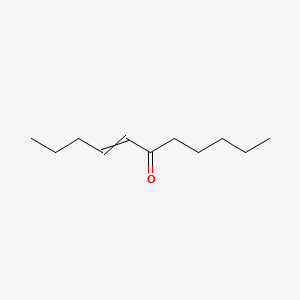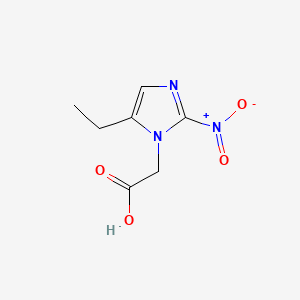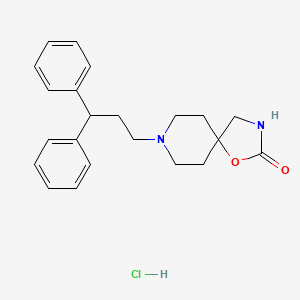
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride is a chemical compound with the molecular formula C22H27ClN2O2 It is known for its unique spirocyclic structure, which includes an oxa-diazaspirodecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride typically involves the following steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, and controlled temperature and pressure.
-
Introduction of the Diphenylpropyl Group: : The diphenylpropyl group is introduced through a substitution reaction. This step may involve the use of reagents such as alkyl halides or Grignard reagents, and the reaction conditions may include anhydrous solvents and inert atmosphere.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of specialized equipment for large-scale synthesis.
化学反応の分析
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.
科学的研究の応用
1-Oxa-3,8-diazaspiro(4
Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for structural and reactivity studies.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may have applications in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one: Lacks the diphenylpropyl group, which may result in different chemical and biological properties.
8-(3,3-diphenylpropyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but without the hydrochloride salt form.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride is unique due to its specific spirocyclic structure and the presence of the diphenylpropyl group. These features contribute to its distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
23804-87-7 |
|---|---|
分子式 |
C22H27ClN2O2 |
分子量 |
386.9 g/mol |
IUPAC名 |
8-(3,3-diphenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C22H26N2O2.ClH/c25-21-23-17-22(26-21)12-15-24(16-13-22)14-11-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,20H,11-17H2,(H,23,25);1H |
InChIキー |
RPKCWNJBBNAEAV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12CNC(=O)O2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


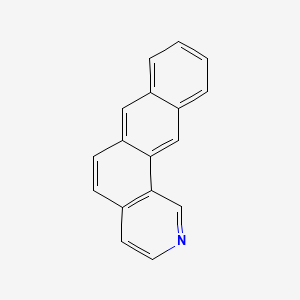
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
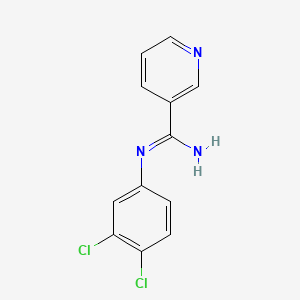
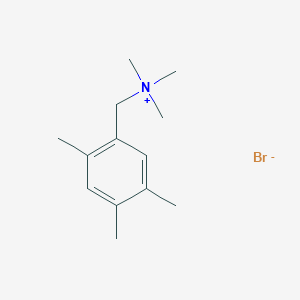

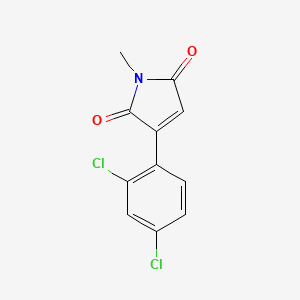
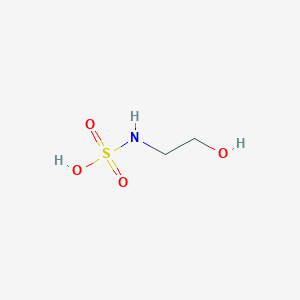
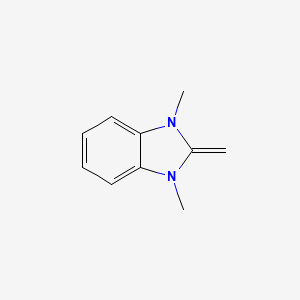
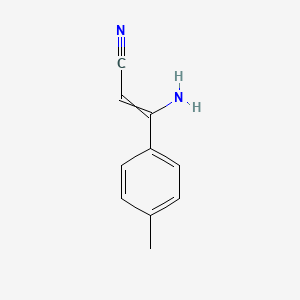
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
